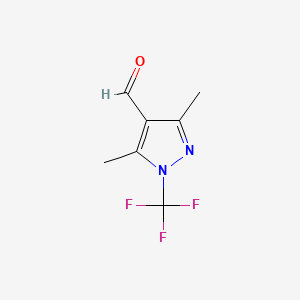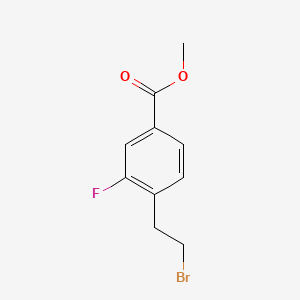
2,3-difluoro-N-methylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-N-methylpyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of fluorine atoms in the aromatic ring imparts interesting physical, chemical, and biological properties to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2,3-difluoro-N-methylpyridin-4-amine, can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives using reagents such as Selectfluor® . Another method includes the diazotization of substituted 2-aminopyridines followed by fluorination .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using reagents like AlF3 and CuF2 at elevated temperatures (450–500°C) . These methods yield a mixture of fluorinated products, which can be separated and purified using standard techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide and palladium catalysts are commonly used.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents include ammonium formate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
2,3-Difluoro-N-methylpyridin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-difluoro-N-methylpyridin-4-amine involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific targets, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 3,5-Difluoropyridine
Uniqueness
2,3-Difluoro-N-methylpyridin-4-amine is unique due to the specific positioning of the fluorine atoms and the methyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C6H6F2N2 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
2,3-difluoro-N-methylpyridin-4-amine |
InChI |
InChI=1S/C6H6F2N2/c1-9-4-2-3-10-6(8)5(4)7/h2-3H,1H3,(H,9,10) |
InChI Key |
KNQHLXJEVFMYEN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=NC=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(5-Amino-1-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301795.png)






![[1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride](/img/structure/B15301831.png)



![1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15301885.png)
![Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15301891.png)
